molecular formula C21H25N2O6P B11397692 Dimethyl [2-(3,4-dimethoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(3,4-dimethoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11397692
M. Wt: 432.4 g/mol
InChI Key: UGTYAXPPEGKDMJ-UHFFFAOYSA-N
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Description

Dimethyl [2-(3,4-dimethoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a phenylethylamino group, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(3,4-dimethoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate typically involves multiple steps The starting materials often include 3,4-dimethoxybenzaldehyde and 2-phenylethylamine The synthesis process may involve the formation of an intermediate oxazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(3,4-dimethoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives with altered functional groups, while reduction may produce reduced forms of the compound with modified chemical properties.

Scientific Research Applications

Dimethyl [2-(3,4-dimethoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl [2-(3,4-dimethoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl [2-(3,4-dimethoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate include:

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the oxazole and phosphonate groups.

    Mescaline: A compound with a similar phenethylamine backbone but different functional groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and phosphonate group differentiate it from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C21H25N2O6P

Molecular Weight

432.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-dimethoxyphosphoryl-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C21H25N2O6P/c1-25-17-11-10-16(14-18(17)26-2)19-23-21(30(24,27-3)28-4)20(29-19)22-13-12-15-8-6-5-7-9-15/h5-11,14,22H,12-13H2,1-4H3

InChI Key

UGTYAXPPEGKDMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)P(=O)(OC)OC)OC

Origin of Product

United States

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